![molecular formula C20H39P B12574106 2-Dodecyl-2-phosphabicyclo[3.3.1]nonane CAS No. 581777-90-4](/img/structure/B12574106.png)
2-Dodecyl-2-phosphabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecyl-2-phosphabicyclo[3.3.1]nonane is a phosphorus-containing compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including catalysis and material science. The bicyclic framework provides a rigid structure, which can be advantageous in certain chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-2-phosphabicyclo[3.3.1]nonane typically involves the hydrophosphination of unactivated alkenes. This process requires the handling of phosphine (PH₃) under high pressure and temperature conditions. The reaction is often radical-mediated and can be catalyzed by various metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Dodecyl-2-phosphabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The bicyclic structure allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can introduce various functional groups into the bicyclic framework .
Wissenschaftliche Forschungsanwendungen
2-Dodecyl-2-phosphabicyclo[3.3.1]nonane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Dodecyl-2-phosphabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or interact with other biomolecules, thereby modulating their activity. The compound can act as a ligand, forming complexes with metals and facilitating various catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Phosphabicyclo[3.3.1]nonane: Similar bicyclic structure but with different substituents.
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonane: Another variant with methyl groups at specific positions.
2-Isobutyl-2-phosphabicyclo[3.3.1]nonane 2-selenide: Contains a selenium atom, providing different chemical properties.
Uniqueness
2-Dodecyl-2-phosphabicyclo[3.3.1]nonane is unique due to its dodecyl substituent, which imparts specific hydrophobic properties and influences its reactivity and applications. The presence of the long alkyl chain can enhance its solubility in organic solvents and affect its interaction with other molecules.
Eigenschaften
CAS-Nummer |
581777-90-4 |
|---|---|
Molekularformel |
C20H39P |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
2-dodecyl-2-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C20H39P/c1-2-3-4-5-6-7-8-9-10-11-16-21-17-15-19-13-12-14-20(21)18-19/h19-20H,2-18H2,1H3 |
InChI-Schlüssel |
GWVBHYLUKBAYIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCP1CCC2CCCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


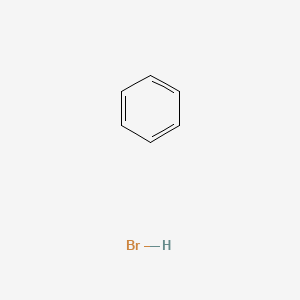
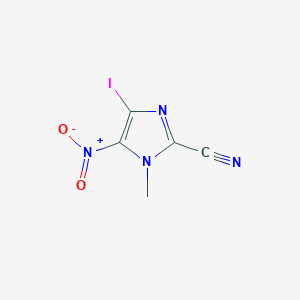
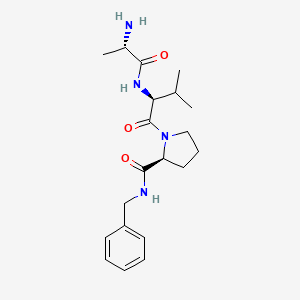
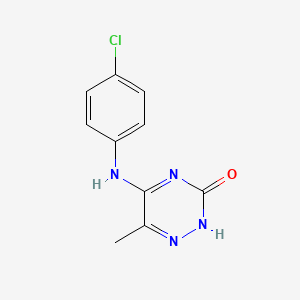
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
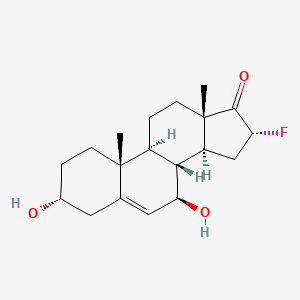
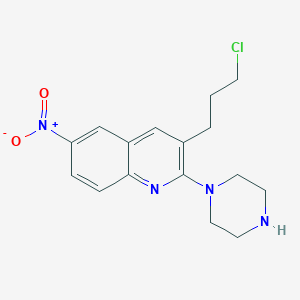

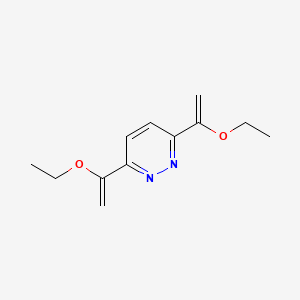
![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)
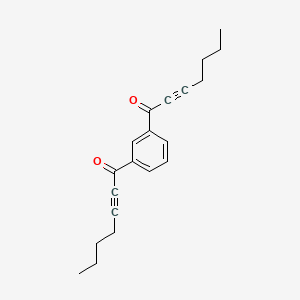
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)-](/img/structure/B12574091.png)
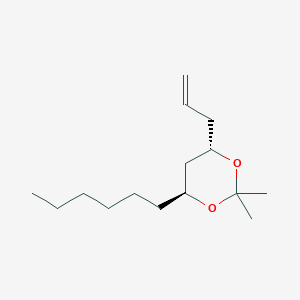
![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
